Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is an organic compound classified under the category of benzofuran derivatives. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes a benzofuran ring and a carboxylate functional group.
The synthesis of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate can be achieved through several methods, typically involving the construction of the benzofuran framework followed by esterification. A notable method includes:
The synthesis generally requires specific reagents such as methyl esters and appropriate catalysts to ensure optimal reaction conditions. The detailed reaction mechanism often involves multiple steps, including nucleophilic attack and subsequent rearrangements.
The molecular structure of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate can be represented using various structural notations:
InChI=1S/C9H10O3/c1-6(2)4-7-5-8(10)9(7)11-3/h4-5H,1-3H3
CC1CC2=C(O1)C=CC(=C2)C(=O)OC
These representations highlight the connectivity of atoms within the molecule .
The compound exhibits a molecular weight of 166.17 g/mol, with specific physical properties that are crucial for understanding its reactivity and stability.
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate participates in various chemical reactions typical for esters and benzofurans:
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is characterized by:
Key chemical properties include:
Relevant data from suppliers indicate that it may have specific safety precautions due to potential irritant effects .
Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate finds applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: